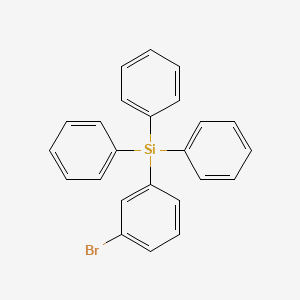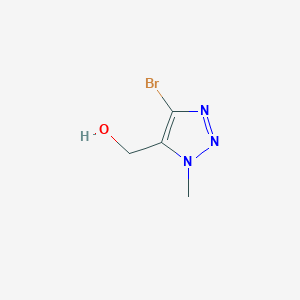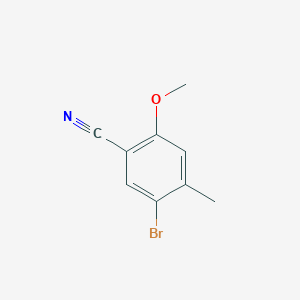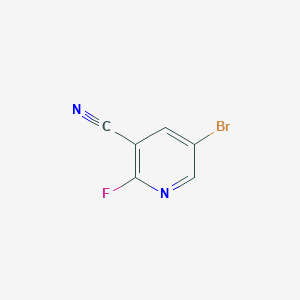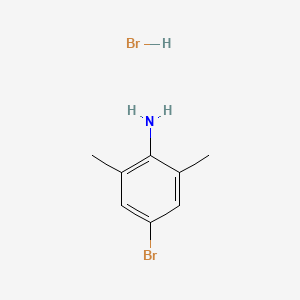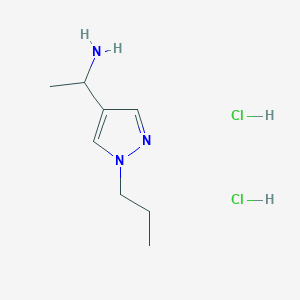
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride” is an organic chemical compound with the CAS Number: 1432027-55-8 . It has a molecular weight of 226.15 . The IUPAC name for this compound is 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Pharmacological Potential
- Platelet Antiaggregating Activity : N,N-disubstituted derivatives of a similar compound showed significant platelet antiaggregating activity in vitro, superior to acetylsalicylic acid, and moderate hypotensive, antiarrhythmic, and antiinflammatory activities in rats and mice (Bruno et al., 1991).
- IGF-1R Inhibition : Analogues of 2-(1H-pyrazol-1-yl)ethanamine side chains showed improved IGF-1R potency and oral exposure, indicating potential in cancer therapy (Saulnier et al., 2008).
Structural and Spectroscopic Analysis
- Crystal Structure : A study on a related pyrazoline compound revealed insights into its crystal packing and intermolecular interactions, important for understanding molecular behavior (Delgado et al., 2020).
- Vibrational Analysis : Research on a similar compound demonstrated the utility of combining experimental and theoretical analyses for understanding molecular structures and their vibrational spectra (ShanaParveen et al., 2016).
Antimicrobial Activity
- Antibacterial Agents : New derivatives of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone were synthesized and evaluated as antibacterial agents, showing potential in antimicrobial applications (Asif et al., 2021).
Anticancer Potential
- Analgesic and Anti-Inflammatory Activity : A series of pyrazolines synthesized showed significant analgesic and anti-inflammatory activity, indicating potential in cancer pain management (Girisha et al., 2010).
Propriétés
IUPAC Name |
1-(1-propylpyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVLFLSURFALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

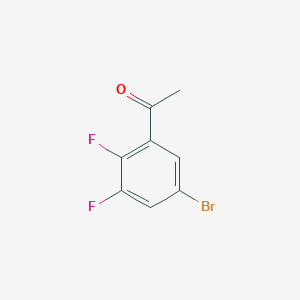

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
